Lanthanum(III) hydroxide

Description

Properties

IUPAC Name |

lanthanum;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.3H2O/h;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGJQFHWVMDJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[La] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6LaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065778 | |

| Record name | Lanthanum hydroxide (La(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.952 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Lanthanum hydroxide (La(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14507-19-8 | |

| Record name | Lanthanum hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014507198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum hydroxide (La(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum hydroxide (La(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Methodologies for Lanthanum Iii Hydroxide

Solution-Based Precipitation Techniques

Solution-based precipitation is a widely utilized and versatile method for the synthesis of lanthanum(III) hydroxide (B78521). This approach involves the reaction of a soluble lanthanum salt with a precipitating agent in a liquid medium, leading to the formation of insoluble lanthanum(III) hydroxide. The characteristics of the final product are highly dependent on the specific precipitation process employed.

Controlled Co-precipitation Processes for Phase Purity

Controlled co-precipitation is a refined precipitation technique that allows for the synthesis of complex materials with high phase purity. In the context of lanthanum-based materials, co-precipitation involves the simultaneous precipitation of lanthanum ions along with other cations from a solution. For instance, in the synthesis of lanthanum-strontium manganites, co-precipitation is used to precipitate precursor cations that are subsequently calcined to form the desired perovskite phase. chapman.educhapman.edu The choice of precipitating agent, such as sodium hydroxide or oxalic acid, and the reaction conditions are critical in controlling the stoichiometry and phase purity of the final product. chapman.edu Achieving a single-phase material is often the primary goal, and techniques like X-ray diffraction are used to verify the absence of secondary phases like lanthanum oxide or other metal oxides. epj-conferences.org

Homogeneous Precipitation Approaches for Enhanced Control

Homogeneous precipitation offers a superior level of control over particle size and morphology compared to direct precipitation methods. psu.edu In this technique, the precipitating agent is not added directly but is generated in-situ through a slow chemical reaction. A common example is the use of urea (B33335), which hydrolyzes upon heating to gradually increase the pH of the solution, leading to a slow and uniform precipitation of lanthanum hydroxide. This gradual process promotes the formation of well-defined and crystalline particles. psu.eduepj-conferences.org The resulting lanthanum hydroxide often exhibits a hexagonal crystal structure. psu.edu This method has been shown to be effective in producing powders with increased homogeneity and high surface area. psu.eduresearchgate.net

Influence of pH and Precursor Concentration on Hydroxide Precipitation

The pH of the reaction medium and the concentration of the lanthanum precursor are paramount in determining the outcome of the precipitation process. The precipitation of metal hydroxides is highly pH-dependent. For lanthanum hydroxide, precipitation is typically initiated by adding an alkali, such as ammonia (B1221849), to a solution of a lanthanum salt like lanthanum nitrate (B79036), which results in a gel-like precipitate. wikipedia.org

The pH at which precipitation occurs significantly affects the final product. Studies have shown that different metal hydroxides precipitate at distinct pH ranges. For example, iron(III) hydroxide can precipitate at a pH as low as 3.5, while aluminum hydroxide typically precipitates above pH 5.0. ntnu.nowikipedia.org For lanthanum hydroxide, precise pH control is essential to ensure complete precipitation and to avoid the co-precipitation of other metal ions if they are present in the solution.

The concentration of the precursor solution also plays a crucial role. It can influence the particle size, morphology, and the degree of agglomeration of the precipitated lanthanum hydroxide. researchgate.net Higher concentrations may lead to faster precipitation rates and smaller, more numerous particles, which can affect the subsequent processing and properties of the material.

Table 1: Influence of pH on Metal Hydroxide Precipitation

| Metal Ion | Typical Precipitation pH Range | Reference |

| Iron (Fe³⁺) | > 3.5 | ntnu.no |

| Aluminum (Al³⁺) | > 5.0 | ntnu.nowikipedia.org |

| Zinc (Zn²⁺) | 5.5 - 7.0 | ntnu.no |

| Iron (Fe²⁺) | > 8.5 | ntnu.no |

| Manganese (Mn²⁺) | 9.0 - 9.5 | ntnu.no |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Solvothermal and Hydrothermal Synthesis Strategies

Solvothermal and hydrothermal methods are powerful techniques for synthesizing crystalline materials from solutions under elevated temperatures and pressures. These methods offer excellent control over the size, shape, and crystallinity of the resulting products.

Hydrothermal Reaction Parameters and Product Crystallinity Control

Hydrothermal synthesis involves carrying out the chemical reaction in an aqueous solution within a sealed vessel, known as an autoclave, at temperatures above the boiling point of water. The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of the product. Key parameters that influence the outcome of hydrothermal synthesis of lanthanum hydroxide include temperature, reaction time, and the type of mineralizer used (e.g., KOH). researchgate.net

Higher reaction temperatures generally promote better crystallinity and can lead to the formation of longer nanowires. researchgate.net The duration of the hydrothermal treatment also plays a role in the growth and morphology of the crystals. For example, lanthanum hydroxide nanorods with high crystallinity have been successfully synthesized via hydrothermal processes. researchgate.netresearchgate.net The choice of precursors, such as lanthanum nitrate, and the mineralizer concentration are also critical in directing the formation of specific morphologies. researchgate.net

Table 2: Effect of Hydrothermal Synthesis Parameters on Lanthanum Hydroxide

| Parameter | Effect on Product | Reference |

| Temperature | Higher temperature promotes crystallization and can lead to longer nanowires. | researchgate.net |

| Reaction Time | Influences the growth and final morphology of the crystals. | researchgate.net |

| Mineralizer (e.g., KOH) | Affects the morphology and anisotropic growth of the nanostructures. | researchgate.netresearchgate.net |

| Precursor | The choice of lanthanum salt can impact the reaction kinetics and final product. | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Nonaqueous Solvothermal Routes for Anisotropic Nanostructure Formation

Solvothermal synthesis is a similar process to hydrothermal synthesis, but it utilizes nonaqueous solvents. This approach provides a different chemical environment that can lead to the formation of unique nanostructures. Nonaqueous solvothermal routes have been successfully employed to synthesize anisotropic lanthanum hydroxide nanostructures, such as nanorods and nanofibers. mpg.de

In this method, a lanthanum precursor, like lanthanum(III) isopropoxide, is reacted in an organic solvent such as benzyl (B1604629) alcohol or 2-butanone (B6335102). mpg.de The choice of solvent and the presence of other reagents, like potassium permanganate (B83412) (KMnO₄), can have a profound impact on the morphology of the resulting lanthanum hydroxide. mpg.de For instance, the in-situ generation of benzoic acid from the oxidation of benzyl alcohol by KMnO₄ can induce anisotropic growth by preferentially coordinating to specific crystal facets, leading to the formation of high-aspect-ratio nanofibers. mpg.de This demonstrates the high degree of control over particle shape that can be achieved through nonaqueous solvothermal synthesis. mpg.de

Sol-Gel and Epoxide Route Synthesis

Sol-gel and related solution-based methods offer a versatile platform for producing high-purity and homogeneous nanomaterials at mild temperatures. These techniques allow for a high degree of control over the material's properties through the careful manipulation of reaction parameters.

Nonaqueous sol-gel processes, which are carried out in organic solvents while excluding water, provide superior control over particle size, shape, and surface characteristics compared to aqueous methods. mpg.denih.gov These routes can overcome some of the major limitations of aqueous systems, such as the often-amorphous nature of the as-synthesized product and the difficulty in controlling simultaneous hydrolysis, condensation, and aggregation reactions. nih.govacs.org The slower reaction rates in nonaqueous systems, combined with the stabilizing effect of organic species, facilitate the formation of highly crystalline products with uniform morphologies. acs.org

A notable example is a nonaqueous solvothermal sol-gel route for producing anisotropic La(OH)₃ nanoparticles. mpg.de This method involves the reaction between lanthanum(III) isopropoxide and an organic solvent like benzyl alcohol, with potassium permanganate (KMnO₄) playing a critical role in directing the morphology. mpg.de Although not directly incorporated into the final product, KMnO₄ oxidizes the benzyl alcohol to benzoic acid, which is believed to induce anisotropic particle growth along the mpg.de direction by preferentially coordinating to specific crystal facets. mpg.de By adjusting the molar ratio of the lanthanum precursor to KMnO₄ and the solvent composition, the morphology of the La(OH)₃ nanoparticles can be precisely tailored, transitioning from short nanorods to micron-sized nanofibers. mpg.de

Table 1: Morphological Control in Nonaqueous Sol-Gel Synthesis of La(OH)₃

| La(OiPr)₃ : KMnO₄ Molar Ratio | Solvent | Resulting Morphology | Average Aspect Ratio |

| 1 : 1 | Benzyl Alcohol / 2-Butanone (1:1 vol) | Short Nanorods | 2.1 |

| 4 : 1 | Benzyl Alcohol / 2-Butanone (1:1 vol) | Nanofibers | > 59.5 |

This level of control allows for the synthesis of La(OH)₃ with specific shapes and sizes, which is essential for its application in various advanced materials. mpg.de

The epoxide route is a one-pot alkalinization method that enables the synthesis of crystalline materials at room temperature. conicet.gov.arresearchgate.net This technique relies on the reaction between a nucleophile and an epoxide to slowly and homogeneously increase the pH of the reaction medium, thereby controlling the precipitation of the desired compound. conicet.gov.arresearchgate.net While extensively demonstrated for lanthanum phosphates (LaPO₄), the underlying principle of controlled alkalinization is applicable to the precipitation of lanthanum hydroxide. conicet.gov.ar The intrinsic features of this synthetic approach allow the reaction to be monitored by pH, making it possible to identify the different precipitation steps involved in the formation of the solid. conicet.gov.arresearchgate.net The versatility of the epoxide route allows for the control of particle size and shape by varying the identity and proportion of organic co-solvents used in the reaction. conicet.gov.ar This method represents a simple and reliable approach to obtaining crystalline lanthanide compounds with adjustable morphologies under mild conditions. conicet.gov.arresearchgate.net

The Pechini method is a variant of the sol-gel process that is widely used for synthesizing complex oxide materials. unit.noresearchgate.net The process involves the formation of polybasic acid chelates between metal cations and an alpha-hydroxycarboxylic acid, such as citric acid. unit.no These chelates then undergo polyesterification when heated with a polyhydroxy alcohol, like ethylene (B1197577) glycol, resulting in a transparent and solid polymeric resin. unit.no A key advantage of this method is that the homogeneity of the cation distribution from the initial solution is maintained within the resin. unit.no

The design of the precursor is crucial. It begins with the selection of appropriate metal salts, often nitrates [e.g., La(NO₃)₃·6H₂O], which are dissolved along with citric acid and ethylene glycol. researchgate.net The citric acid acts as a chelating agent to form stable complexes with the lanthanum ions, while the ethylene glycol serves as the solvent and polymerizing agent. unit.noresearchgate.net Upon heating, a polyesterification reaction occurs, creating a three-dimensional polymer network that immobilizes the metal chelates, preventing segregation. researchgate.net Subsequent calcination of this resin burns off the organic components, leaving behind a homogeneous oxide powder. unit.no While typically used to produce oxides like LaAlO₃, this method is fundamentally about creating a highly stable and homogeneous precursor resin, which can then be processed to form the desired final product. unit.noresearchgate.net

Sonochemical Synthesis Protocols for Nanoparticle Production

Sonochemical methods utilize the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions. This technique has been successfully employed to synthesize La(OH)₃ nanoparticles. epa.goviaea.org The process typically involves the sonication of a solution containing a lanthanum salt, such as lanthanum(III) chloride (LaCl₃), in an aqueous medium. nih.gov The extreme conditions created by cavitation facilitate the formation of nanostructured materials.

The morphology and particle size of the resulting La(OH)₃ nanoparticles are influenced by several parameters, including the concentration of precursors, the duration and pulse of the sonication, and the presence of surfactants like polyethylene (B3416737) glycol (PEG). epa.govresearchgate.net These parameters can be systematically varied to control the final product characteristics. iaea.org For instance, disc-shaped nanoparticles of lanthanum-doped feroxyhyte containing amorphous La(OH)₃ have been prepared using a sonochemical co-precipitation method. nih.gov In another study, La(OH)₃ nanoparticles were synthesized via a sonochemical reaction between lanthanum acetate (B1210297) and sodium carbonate, followed by hydrothermal treatment. capes.gov.br The resulting La(OH)₃ can then be calcined at elevated temperatures (e.g., 600°C) to produce lanthanum oxide (La₂O₃) nanoparticles. epa.govresearchgate.net

Table 2: Investigated Parameters in Sonochemical Synthesis of La(OH)₃

| Parameter | Influence on Product | Reference |

| Precursor Concentration | Affects morphology and particle size | epa.goviaea.org |

| Sonication Time | Affects morphology and particle size | epa.goviaea.org |

| Sonication Pulse Time | Affects morphology and particle size | epa.goviaea.org |

| Surfactant (e.g., PEG) | Affects morphology and particle size | epa.goviaea.org |

| Ultrasound Frequency | Affects composition and morphology | nih.gov |

The products are typically characterized using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) to confirm their composition and morphology. epa.goviaea.org

Green Synthesis Pathways for Environmentally Benign this compound Nanomaterials

Green synthesis focuses on developing environmentally friendly processes that reduce or eliminate the use of hazardous substances. Several green methods for producing La(OH)₃ nanomaterials have been reported.

One such approach involves a single-step reaction where a lanthanum nitrate [La(NO₃)₃] solution is mixed with polyethyleneimine (PEI)-functionalized nitrogen-doped graphene quantum dots (PEI-N GQDs) and heated in a water bath at 90°C. nih.govacs.org This simple method successfully transforms the lanthanum nitrate into La(OH)₃ nanoparticles doped on the quantum dots, creating a nanocomposite material. nih.govacs.org

Another innovative and scalable green method combines spark ablation and electrospinning to synthesize and anchor ultrapure La(OH)₃ nanoparticles. tudelft.nl In this process, the hydration of lanthanum oxide (La₂O₃) singlet particles with water vapor generates La(OH)₃ particles. tudelft.nl These particles are then deposited onto the surface of electrospun nanofibers, where they coalesce and are anchored. tudelft.nl This technique is notable for being a one-step, environmentally friendly process. tudelft.nl The hydroxylation of the nano-La₂O₃ to La(OH)₃ is reported to be rapid and complete under moderate conditions. tudelft.nl

These green synthesis routes offer promising alternatives to traditional methods, aligning with the growing demand for sustainable and eco-friendly manufacturing processes in materials science. nih.govtudelft.nl

Morphological and Microstructural Control during Synthesis

Controlling the morphology and microstructure of La(OH)₃ is essential for optimizing its properties for specific applications. The final architecture of the nanoparticles is significantly influenced by the chosen synthesis method and its associated parameters.

Precipitation Method: Simple precipitation of lanthanum salts in an aqueous medium at room temperature can yield La(OH)₃ with a nanorod morphology, with dimensions reported to be around 15-20 nm in width and 500-700 nm in length. psu.edu

Nonaqueous Sol-Gel: As previously discussed, this method provides excellent control over anisotropy. By varying the ratio of lanthanum(III) isopropoxide to KMnO₄ in a benzyl alcohol-based solvent system, the morphology can be tuned from nanorods to nanofibers. mpg.de

Solution Combustion: In this technique, using lanthanum nitrate as an oxidant and citric acid as a fuel, the fuel-to-oxidant (F/O) ratio is a critical parameter. researchgate.net The F/O ratio governs the flame temperature and the volume of gas released during combustion, which in turn dictates the resulting morphology of the La(OH)₃ powder. researchgate.net

Sonochemical Method: The frequency of the ultrasound, concentration of precursors, and presence of surfactants are all levers that can be used to manipulate the size and shape of the resulting nanoparticles. epa.govnih.gov

Hydrothermal Method: Using a simple hydrothermal approach, the reaction time and temperature can be adjusted to create different morphologies of lanthanide-based nanostructures. researchgate.net

The ability to manipulate these synthesis conditions allows for the rational design and fabrication of La(OH)₃ with desired microstructural features, such as high surface area, specific crystal facets, and uniform particle size distributions, which are critical for enhancing its performance in catalytic and optical applications. researchgate.netresearchgate.net

Tailoring Nanoparticle Shape and Size (e.g., Nanorods, Nanofibers, Microspheres)

The morphology of this compound nanoparticles can be meticulously controlled to produce a variety of shapes, including nanorods, nanofibers, nanobelts, and nanosheets, each with unique properties and potential applications. Researchers have developed several methods to achieve this level of control.

Nanorods have been successfully synthesized using techniques like homogeneous precipitation. In one method, using lanthanum nitrate as a precursor and ammonia as a precipitant in an aqueous medium at room temperature resulted in the formation of uniform nanorods with a width of 15-20 nm and a length of 500-700 nm. psu.edu Another approach has produced well-defined nanorods with lengths of several hundred nanometers and widths of about 20-50 nm. researchgate.net

Nanofibers and Nanotubes can be fabricated using methods such as electrospinning. inoe.ro A process involving the calcination of electrospun polyvinyl pyrrolidone (PVP)/lanthanum nitrate composite nanofibers has yielded mesoporous La(OH)₃ nanotubes at 600°C and chain-shaped La(OH)₃ nanofibers at 800°C. inoe.ro The resulting nanotubes and nanofibers have diameters in the range of 500-800 nm. inoe.ro A nonaqueous sol-gel route has also been employed, leading to a shape transformation from short nanorods to micron-sized nanofibers with a high aspect ratio. mpg.de

Nanobelts , which are ultralong, one-dimensional nanostructures, have been prepared using a composite-hydroxide-mediated (CHM) synthesis. This approach involves heating lanthanum acetate in a molten mixture of sodium hydroxide and potassium hydroxide at 200°C. The resulting nanobelts have typical widths of 30 to 200 nm, thicknesses of 5 to 30 nm, and can reach lengths of up to a few millimeters. wanggenerator.com

Nanosheets and Spherical Nanoparticles represent other achievable morphologies. Two-dimensional nanosheets have been formed through the oriented attachment of primary La(OH)₃ nanoparticles, a process guided by a surface passivating organic linker. rsc.org Additionally, a green synthesis method has been used to produce spherical La(OH)₃ nanoparticles with an average size of 6-20 nm. nih.gov

The table below summarizes various synthesis methods and the corresponding La(OH)₃ nanoparticle morphologies achieved.

| Nanoparticle Shape | Synthesis Method | Precursors/Reagents | Dimensions | Source |

| Nanorods | Homogeneous Precipitation | Lanthanum nitrate, Ammonia | Width: 15-20 nm, Length: 500-700 nm | psu.edu |

| Nanorods | Not specified | Not specified | Width: 20-50 nm, Length: several hundred nm | researchgate.net |

| Nanofibers (Chain-shaped) | Electrospinning & Calcination | Polyvinyl pyrrolidone, Lanthanum nitrate | Diameter: 500-800 nm (at 800°C) | inoe.ro |

| Nanofibers | Nonaqueous Sol-Gel | Lanthanum(III) isopropoxide, Benzyl alcohol, 2-butanone, KMnO₄ | Aspect ratio > 59.5 | mpg.de |

| Nanotubes (Mesoporous) | Electrospinning & Calcination | Polyvinyl pyrrolidone, Lanthanum nitrate | Diameter: 500-800 nm (at 600°C) | inoe.ro |

| Nanobelts | Composite-Hydroxide-Mediated | Lanthanum acetate, NaOH, KOH | Width: 30-200 nm, Thickness: 5-30 nm, Length: up to several mm | wanggenerator.com |

| Nanosheets | Oriented Attachment | La(OH)₃ nanoparticles, 3-mercaptopropionic acid | 2-Dimensional | rsc.org |

| Nanoparticles (Spherical) | Green Synthesis | Lanthanum(III) nitrate, PEI-functionalized N-doped graphene quantum dots | Average size: 6-20 nm | nih.gov |

Role of Additives and Organic Solvents in Directing Anisotropic Growth

The anisotropic growth of this compound crystals, which leads to the formation of non-spherical nanoparticles like rods and fibers, is heavily influenced by the presence of specific additives and the choice of solvent. These components can selectively adsorb to certain crystallographic faces, inhibiting growth in some directions while promoting it in others.

Organic Solvents play a critical role in controlling particle morphology, particularly in nonaqueous synthesis routes. A nonaqueous sol-gel process using solvents like benzyl alcohol and 2-butanone has been shown to provide better control over particle size and shape compared to reactions in aqueous media. mpg.de The choice of solvent or solvent mixture is a key parameter for tailoring the microstructure of La(OH)₃ nanoparticles. mpg.de

Additives serve various functions, from acting as capping agents to inducing specific growth patterns.

Potassium permanganate (KMnO₄) , while not directly incorporated into the final product, plays a crucial role in a nonaqueous system. It oxidizes benzyl alcohol to benzoic acid, which then preferentially coordinates to the ±(100), ±(010), and ±(−110) crystal facets of La(OH)₃, inducing anisotropic growth along the mpg.de direction to form nanorods and nanofibers. mpg.de

3-mercaptopropionic acid (MPA) acts as a surface passivating organic linker. Its strong adsorption onto La(OH)₃ nanoparticles facilitates a two-dimensional oriented attachment mechanism, resulting in the formation of highly anisotropic nanosheets. rsc.org

Polyvinylpyrrolidone (PVP) is used in the electrospinning process to create a composite fiber template. Upon calcination, the PVP is removed, and the confined lanthanum salt transforms into La(OH)₃ nanotubes or nanofibers, with the final morphology depending on the calcination temperature. inoe.ro

A molten mixture of Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH) serves as a reaction medium in the composite-hydroxide-mediated synthesis. This eutectic mixture provides a flux environment that facilitates the growth of ultralong nanobelts at atmospheric pressure. wanggenerator.com

Polyethyleneimine-functionalized nitrogen-doped graphene quantum dots (PEI-N-GQDs) act as both catalysts and stabilizers in a green synthesis approach. They facilitate the conversion of the lanthanum precursor to La(OH)₃ and stabilize the resulting spherical nanoparticles. nih.gov

Citric Acid has been used as a fuel in a solution combustion technique for producing crystalline La(OH)₃ nanoparticles. researchgate.net

Cetyltrimethylammonium bromide (CTAB) can function as a capping agent, controlling the size and shape of nanoparticles by interacting with the particle surface through electrostatic interactions. chimicatechnoacta.ru

The following table details the role of various additives and solvents in directing the synthesis of specific La(OH)₃ nanostructures.

| Additive/Solvent | Role | Synthesis Method | Resulting Morphology | Source |

| Benzyl alcohol, 2-butanone | Organic Solvents | Nonaqueous Sol-Gel | Nanorods to Nanofibers | mpg.de |

| Potassium permanganate (KMnO₄) | Induces anisotropic growth (via oxidation of solvent) | Nonaqueous Sol-Gel | Nanorods, Nanofibers | mpg.de |

| 3-mercaptopropionic acid (MPA) | Surface Passivating Linker | Oriented Attachment | Nanosheets | rsc.org |

| Polyvinylpyrrolidone (PVP) | Template | Electrospinning & Calcination | Nanotubes, Nanofibers | inoe.ro |

| Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) | Molten Flux/Reaction Medium | Composite-Hydroxide-Mediated | Nanobelts | wanggenerator.com |

| PEI-N-GQDs | Catalyst and Stabilizer | Green Synthesis | Spherical Nanoparticles | nih.gov |

| Citric Acid | Fuel | Solution Combustion | Nanocrystalline Powder | researchgate.net |

| Cetyltrimethylammonium bromide (CTAB) | Capping Agent | Solvothermal | Nanocubes (for La-doped SrTiO₃) | chimicatechnoacta.ru |

Advanced Characterization of Lanthanum Iii Hydroxide Structures

X-ray Diffraction (XRD) for Crystalline Phase Analysis

X-ray diffraction (XRD) is a primary and powerful tool for the analysis of crystalline materials like Lanthanum(III) hydroxide (B78521). It provides comprehensive information on the crystal structure, phase composition, and microstructural properties.

Qualitative Phase Identification and Structural Elucidation

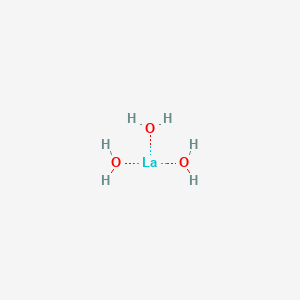

Qualitative XRD analysis serves as a fingerprinting method to identify the crystalline phases present in a sample. For Lanthanum(III) hydroxide, XRD patterns consistently confirm its hexagonal crystal structure. mpg.deresearchgate.netresearchgate.netresearchgate.netresearchgate.netwikipedia.org The diffraction peaks observed in an experimental pattern are matched with standard reference data, most commonly from the International Centre for Diffraction Data (ICDD), formerly the Joint Committee on Powder Diffraction Standards (JCPDS). lambdatechs.commyscope.trainingmalvernpanalytical.com

The standard diffraction pattern for hexagonal La(OH)3 is indexed according to the P63/m space group (No. 176). mpg.deresearchgate.netresearchgate.netresearchgate.netresearchgate.net The reflection planes typically observed in the XRD spectrum of La(OH)3 include (100), (101), (200), (201), and (300). researchgate.net The presence and position of these peaks confirm the high purity and crystallinity of the synthesized material. researchgate.net The good agreement of experimental data with the standard JCPDS file (No. 36-1481) validates the hexagonal phase of La(OH)3. researchgate.netresearchgate.net The structure consists of lanthanum ions each surrounded by nine hydroxide ions, forming a tricapped trigonal prism geometry. wikipedia.org

Broadened diffraction peaks in the XRD pattern are often indicative of the nanostructured nature of the La(OH)3 particles. researchgate.net The average crystallite size can be estimated from the peak broadening using the Scherrer equation. researchgate.net

Table 1: Crystallographic Data for Hexagonal this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Hexagonal | mpg.deresearchgate.netresearchgate.netwikipedia.org |

| Space Group | P63/m (No. 176) | mpg.deresearchgate.netresearchgate.netresearchgate.netresearchgate.net |

| JCPDS/ICDD File No. | 36-1481 | mpg.deresearchgate.netresearchgate.net |

| Lattice Constant (a) | ~6.529 Å | mpg.deresearchgate.netresearchgate.net |

| Lattice Constant (c) | ~3.859 Å | mpg.deresearchgate.netresearchgate.net |

Quantitative Phase Analysis via Rietveld Refinement

For multiphase samples, Rietveld refinement is a powerful quantitative analysis method that goes beyond simple phase identification. crystalimpact.comrruff.infocore.ac.uk This technique involves a least-squares fitting of a calculated diffraction pattern to the entire experimental XRD profile. rruff.info The calculated pattern is generated from a structural model that includes parameters for each crystalline phase present, such as lattice parameters, atomic positions, and site occupancies. rruff.info

The key advantage of Rietveld refinement is its ability to determine the relative weight percentages of the constituent phases in a mixture directly from the refined scale factors of each phase. crystalimpact.comrruff.info This method is particularly valuable when analyzing samples where La(OH)3 might coexist with other phases, such as lanthanum oxide (La2O3) or lanthanum oxyhydroxide (LaOOH), or in composite materials. mpg.de The accuracy of the quantitative results is highly dependent on the quality of the fit between the experimental and calculated patterns. crystalimpact.com Successful refinement allows for precise determination of phase abundances without the need for extensive calibration with standard samples. rruff.inforesearchgate.net

In-situ X-ray Scattering and Pair Distribution Function (PDF) Analysis

While standard XRD provides information on the average, long-range crystal structure, Pair Distribution Function (PDF) analysis offers insights into the local atomic arrangement. epj-conferences.orgnih.gov The PDF is obtained by a Fourier transform of the total X-ray scattering data, including both Bragg peaks and the diffuse scattering background. epj-conferences.orgnih.gov This makes it an ideal tool for studying materials with nanoscale dimensions, amorphous components, or significant local disorder, where deviations from the average structure are important. epj-conferences.org

The PDF represents a histogram of interatomic distances within the material. epj-conferences.org Peaks in the PDF correspond to the distances between pairs of atoms, and their intensities relate to the number of such pairs. epj-conferences.org This technique can be used to study the local coordination environment of the lanthanum atoms in La(OH)3 and to characterize structural transformations at the nanoscale.

In-situ X-ray scattering experiments, where diffraction data is collected while the sample is subjected to changing conditions (e.g., temperature, pressure, reactive atmosphere), allow for the real-time monitoring of structural changes. This approach is invaluable for studying the formation of La(OH)3, its thermal decomposition pathways, or its reactions with other substances. sci-hub.ruiaea.org Combining in-situ scattering with PDF analysis can provide a comprehensive understanding of both the long-range and short-range structural evolution during these processes.

High-Resolution Electron Microscopy

Electron microscopy techniques are indispensable for the direct visualization of the morphology, dimensions, and atomic-scale structure of this compound nanomaterials.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) provides high-magnification images that reveal the size and shape of individual La(OH)3 nanoparticles. Various morphologies have been synthesized and observed, including well-defined nanorods, nanowires, and spherical or elliptical nanoparticles. researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net For instance, studies have reported La(OH)3 nanorods with diameters around 20 nm and lengths up to several hundred nanometers. researchgate.netresearchgate.net Other syntheses have produced spherical nanoparticles with average sizes ranging from 6 to 20 nm. researchgate.netnih.gov

High-Resolution TEM (HR-TEM) extends this visualization to the atomic level. HR-TEM images display the lattice fringes of the crystal, which are direct representations of the atomic planes. The measured distance between these adjacent fringes can be correlated with the d-spacing of specific crystallographic planes identified by XRD. For example, a measured lattice spacing of 3.16 Å has been shown to correspond to the (101) diffraction peak of hexagonal La(OH)3. researchgate.netresearchgate.net The clear and continuous lattice fringes observed in HR-TEM images confirm the high crystallinity and single-crystalline nature of the individual nanoparticles. researchgate.netresearchgate.netresearchgate.net Selected Area Electron Diffraction (SAED) patterns obtained in the TEM can also be used to confirm the hexagonal symmetry of the crystal structure. researchgate.netresearchgate.net

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Dimensions

SEM is particularly useful for assessing the dimensions of larger structures and observing how individual nanoparticles assemble into more complex architectures. mpg.de For example, it has been used to characterize La(OH)3 nanofibers with small thicknesses but lengths extending into the micron range. mpg.de By providing a three-dimensional perspective of the sample's surface, SEM complements TEM by offering a broader view of the material's microstructure and particle distribution. researchgate.net

Table 2: Observed Morphologies and Dimensions of La(OH)3 via Electron Microscopy

| Morphology | Technique | Typical Dimensions | Reference |

|---|---|---|---|

| Nanorods | TEM | Diameter: ~10-50 nm; Length: 120-500 nm | researchgate.netresearchgate.netsigmaaldrich.com |

| Spherical Nanoparticles | TEM | Diameter: 5-20 nm | researchgate.netnih.gov |

| Elliptical Nanoparticles | SEM/TEM | Low aspect ratio | researchgate.net |

| Nanofibers | SEM | Micron-sized length | mpg.de |

| Octahedral Rods | SEM | Average diameter: ~480 nm | researchgate.net |

Scanning Transmission Electron Microscopy (STEM) and Electron Energy Loss Spectroscopy (EELS)

Scanning Transmission Electron Microscopy (STEM) coupled with Electron Energy Loss Spectroscopy (EELS) offers a powerful combination for probing the structural and chemical properties of materials at the atomic scale. researchgate.netgatan.com In STEM, a finely focused electron beam is scanned across a thin specimen, and various signals are collected, enabling the formation of high-resolution images. gatan.com When combined with EELS, which analyzes the energy distribution of electrons that have passed through the sample, it is possible to gain insights into elemental composition, chemical bonding, and electronic structures. gatan.comeels.info

The EELS spectrum is typically divided into three regions: the zero-loss peak (unscattered electrons), the low-loss region (probing valence electrons and plasmon excitations), and the core-loss region (resulting from the excitation of tightly bound core electrons). eels.info The core-loss region is element-specific and contains sharp ionization edges corresponding to the binding energies of core electrons. For lanthanum, the M₄,₅ edges, resulting from the excitation of 3d electrons to unoccupied 4f states, are particularly prominent and useful for analysis. arxiv.orgeels.info

While specific STEM-EELS studies focused exclusively on this compound are not extensively detailed in the provided literature, the technique's capabilities can be inferred from its application to other complex oxides and lanthanide-containing materials. researchgate.net For La(OH)₃, STEM-EELS could provide:

Atomic-Resolution Imaging: Directly visualizing the hexagonal crystal lattice of La(OH)₃ and identifying any structural defects, such as vacancies or dislocations.

Elemental Mapping: By acquiring EELS spectra at each pixel of a STEM image, it is possible to map the distribution of lanthanum and oxygen with atomic precision, confirming the stoichiometry and identifying any surface or interfacial segregation.

Oxidation State Analysis: The fine structure near the onset of the core-loss edges (Energy Loss Near Edge Structure, ELNES) is sensitive to the local chemical environment and oxidation state of the atom. eels.info Analysis of the La M₄,₅ edges and the O K-edge can confirm the La³⁺ oxidation state characteristic of this compound. The ratio and shape of the La M₅ and M₄ "white lines" are particularly sensitive to the 4f orbital occupancy and thus the valence state. arxiv.org

This combination of high-resolution imaging and spectroscopic analysis makes STEM-EELS an invaluable tool for a comprehensive understanding of the atomic and electronic structure of this compound nanomaterials. researchgate.netgatan.com

Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying functional groups and characterizing the bonding within this compound. The FTIR spectrum of La(OH)₃ exhibits distinct absorption bands that correspond to specific vibrational modes of its constituent atoms.

A prominent and sharp absorption band is consistently observed in the high-frequency region, typically around 3668 cm⁻¹, which is attributed to the stretching vibration of the hydroxyl (O-H) groups within the lanthanum hydroxide structure. researchgate.net Broader bands often seen in the 1400-1500 cm⁻¹ range are typically associated with the bending modes of hydroxyl groups, which may arise from water absorbed on the material's surface. researchgate.net In the lower frequency "fingerprint" region, a sharp peak observed around 415 cm⁻¹ is assigned to the La-O stretching vibration, providing direct evidence of the metal-oxygen bond. researchgate.net In studies of La(OH)₃ nanocomposites, new peaks emerging around 1043 cm⁻¹ and 840 cm⁻¹ have also been identified as evidence for the formation of the La-O bond. univpm.it

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3668 | O-H Stretching in La(OH)₃ | researchgate.net |

| 1402 - 1448 | Bending of surface-adsorbed hydroxyl groups | researchgate.net |

| 1043 | La-O bond formation | univpm.it |

| 840 | La-O bond formation | univpm.it |

| ~415 | La-O Stretching | researchgate.net |

Raman Spectroscopy for Molecular Vibrations and Structural Characterization

Raman spectroscopy is a complementary vibrational technique used to probe the structure of this compound. La(OH)₃ possesses a hexagonal crystal structure belonging to the P6₃/m space group. researchgate.net According to factor group analysis for this structure, the Raman-active vibrational modes are predicted to be A₁g, E₁g, and E₂g. researchgate.net

The Raman spectrum of La(OH)₃ shows distinct peaks corresponding to these modes:

Translational Modes: The E₂g and A₁g modes are derived from the translational motion of the hydroxide anions. researchgate.net

Librational Mode: The E₁g mode arises from the librational (or rocking) motion of the -OH dipole. researchgate.net

The strength of the chemical bonds within the lanthanide hydroxide series is known to increase from lanthanum to lutetium due to the lanthanide contraction, which involves a decrease in ionic size. researchgate.net This trend can influence the positions of the Raman peaks. The presence of well-defined peaks in the Raman spectrum is indicative of the crystalline nature of the La(OH)₃ sample. researchgate.net In studies involving catalysts, Raman spectroscopy has been effectively used to characterize various lanthanum phases, including La(OH)₃, La₂O₃, and lanthanum oxycarbonates.

| Raman Mode | Vibrational Origin | Reference |

|---|---|---|

| A₁g | Anion Translational Mode | researchgate.net |

| E₁g | -OH Dipole Librational Mode | researchgate.net |

| E₂g | Anion Translational Mode | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the atoms within the top few nanometers of a material's surface. For this compound, XPS provides definitive evidence of its composition and the +3 oxidation state of lanthanum.

The survey scan spectrum confirms the presence of lanthanum (La) and oxygen (O) as the primary constituents. researchgate.net High-resolution analysis of the La 3d region is particularly diagnostic. thermofisher.comthermofisher.com The La 3d spectrum is characterized by well-separated spin-orbit components, 3d₅/₂ and 3d₃/₂. thermofisher.comthermofisher.com Each of these components is further split by multiplet effects due to the interaction between the core hole and the valence electrons, resulting in a characteristic four-peak envelope for a single La³⁺ chemical state. researchgate.netthermofisher.comthermofisher.com

The main peaks for La 3d₅/₂ and La 3d₃/₂ are typically found at binding energies of approximately 834.0–834.3 eV and 850.6–851.0 eV, respectively. researchgate.netresearchgate.netresearchgate.net These main peaks are associated with a final state where the core hole is screened by charge transfer from the oxygen ligand (denoted f¹L, where L represents a hole on the ligand). researchgate.netsci-hub.ru The accompanying satellite peaks at higher binding energies (e.g., ~837-838 eV and ~853-855 eV) correspond to the unscreened final state (f⁰). researchgate.netresearchgate.netsci-hub.ru The binding energy separation (ΔE) between these f¹ and f⁰ final states is found to be approximately 3.9 eV, which is a characteristic feature confirming the La³⁺ state in La(OH)₃. researchgate.netresearchgate.net

The O 1s spectrum can be deconvoluted to identify different oxygen environments. A primary peak around 530.3 eV is attributed to oxygen bonded to lanthanum (La-O) in the hydroxide lattice. researchgate.net

| Region | Peak | Approximate Binding Energy (eV) | Assignment | Reference |

|---|---|---|---|---|

| La 3d | 3d₅/₂ (f¹) | 834.0 - 834.3 | Main peak with ligand-to-metal charge transfer | researchgate.netresearchgate.net |

| Satellite (f⁰) | ~837 - 838 | Satellite peak without charge transfer | researchgate.netresearchgate.net | |

| 3d₃/₂ (f¹) | 850.6 - 851.0 | Main peak with ligand-to-metal charge transfer | researchgate.netresearchgate.netresearchgate.net | |

| Satellite (f⁰) | ~853 - 855 | Satellite peak without charge transfer | researchgate.netresearchgate.net | |

| O 1s | - | ~530.3 | Oxygen in La-O bond of hydroxide | researchgate.net |

X-ray Absorption Spectroscopy (XAS) for Local Atomic Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure around a specific absorbing atom. The technique can be divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, XAS measurements at the Lanthanum L-edges (L₁, L₂, and L₃) are used to probe the local environment of the La atoms. nims.go.jpacs.org

XANES: The L₃- and L₁-edge XANES spectra of lanthanum compounds are sensitive to the local coordination geometry. acs.org The features in the near-edge region, such as the intensity and width of the "white line" (a strong peak at the absorption edge), are correlated with the local configuration of La, including its coordination number and the symmetry of its environment. acs.orgresearchgate.net Theoretical calculations have shown that differences in the La L-edge spectra among various compounds are related to the p-d hybridization of lanthanum's unoccupied electronic bands, which is influenced by the local structure. acs.orgresearchgate.net

EXAFS: The EXAFS region, which consists of oscillations extending several hundred eV past the absorption edge, contains information about the coordination number, identity of neighboring atoms, and precise interatomic distances. Analysis of the EXAFS spectrum of La(OH)₃ can quantitatively determine the La-O bond lengths and coordination numbers, confirming the nine-coordinate tricapped trigonal prismatic geometry of the La³⁺ ion in its hexagonal crystal structure. wikipedia.org

Public databases contain standard XAFS spectra for lanthanum hydroxide at the La L-edges, which serve as valuable references for experimental studies. nims.go.jpnims.go.jp

Solid-State Nuclear Magnetic Resonance (NMR) for Local Structural Dynamics

Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for investigating the local structure, order, and dynamics in crystalline and amorphous materials at an atomic level. researchgate.net It probes the nuclear spin environments, providing information that is often inaccessible by diffraction methods, especially for materials with low crystallinity or structural disorder. researchgate.netsdu.dk

While solid-state NMR has been extensively applied to study related materials like layered double hydroxides (LDHs) and complex lanthanum coordination compounds, specific studies focusing on pure this compound are not prominent in the available literature. researchgate.netrsc.orgnih.gov However, the potential of this technique for characterizing La(OH)₃ is significant.

Potential applications of solid-state NMR to this compound include:

¹H NMR: ¹H solid-state NMR could be used to probe the hydroxyl groups. It can distinguish between different proton environments, such as structural hydroxyl groups and surface-adsorbed water molecules. Furthermore, it can provide insights into proton dynamics, including motion and hydrogen bonding within the lattice. In deuterated samples, high-resolution ¹H spectra can reveal information about cation ordering and internuclear proximities. researchgate.net

¹³⁹La NMR: Although ¹³⁹La is a quadrupolar nucleus, which can lead to broad signals, its NMR spectrum would be highly sensitive to the local symmetry around the lanthanum site. Any distortion from the ideal hexagonal structure or the presence of different La sites would be reflected in the ¹³⁹La NMR lineshape.

¹⁷O NMR: For ¹⁷O-enriched samples, ¹⁷O solid-state NMR could provide direct information about the oxygen environments, resolving crystallographically distinct hydroxyl sites and probing the details of the La-O-H bonding.

First-principles density functional theory (DFT) calculations of NMR parameters, such as chemical shifts, can be used in conjunction with experimental data to aid in spectral assignment and refine the crystal structure. rsc.orgnih.gov

Thermal Decomposition and Transformation Studies

The thermal transformation of this compound into Lanthanum(III) oxide (La₂O₃) is a critical process, often studied to determine the material's thermal stability and to produce the oxide form with controlled properties. This transformation is typically investigated using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC).

Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to study the thermal decomposition of La(OH)₃. The process is not a single-step dehydration but rather a multi-step transformation involving the formation of an intermediate, Lanthanum oxyhydroxide (LaOOH). researchgate.net

The decomposition generally proceeds in two main stages:

Dehydration to Lanthanum Oxyhydroxide (LaOOH): In the first stage, La(OH)₃ loses one molecule of water to form LaOOH. This transformation is typically observed as a significant weight loss in the TGA curve and is accompanied by an endothermic peak in the DTA curve, indicating an energy-absorbing process. This initial dehydration generally commences at temperatures around 300-330°C. researchgate.net

Decomposition of LaOOH to Lanthanum Oxide (La₂O₃): The second stage involves the further decomposition of the LaOOH intermediate into the final product, La₂O₃, with the release of another water molecule. This step occurs at higher temperatures, generally above 490°C, and is also marked by a distinct weight loss in the TGA data and an endothermic DTA peak. researchgate.net

The presence of impurities, such as carbonates due to the high affinity of lanthanum compounds for atmospheric CO₂, can introduce additional steps in the decomposition profile. Therefore, it is often necessary to heat the material to temperatures as high as 800°C to ensure the complete removal of all hydroxide and carbonate species to obtain pure La₂O₃.

Below is a data table summarizing the typical thermal decomposition stages of this compound as observed by TGA and DTA.

| Decomposition Stage | Temperature Range (°C) | Transformation | Observed Mass Loss | DTA Peak |

| Stage 1 | ~300 - 400 | La(OH)₃ → LaOOH + H₂O | Corresponds to the loss of one water molecule | Endothermic |

| Stage 2 | > 490 | 2LaOOH → La₂O₃ + H₂O | Corresponds to the loss of a further water molecule | Endothermic |

Differential Scanning Calorimetry (DSC) provides quantitative information about the heat flow associated with the thermal transitions observed in TGA and DTA. For the decomposition of La(OH)₃, DSC is used to determine the reaction enthalpies (ΔH) for each dehydration step. These endothermic transitions confirm the energy required to break the chemical bonds and release water molecules.

The reaction enthalpies for the two-step decomposition process have been determined as follows:

The transformation of La(OH)₃ to LaOOH has a reaction enthalpy of approximately 87 kJ/mol. researchgate.net

The subsequent transformation of LaOOH to La₂O₃ has a reaction enthalpy of about 54 kJ/mol. researchgate.net

These values are crucial for understanding the thermodynamics of the decomposition process.

The following table presents the reaction enthalpies for the thermal decomposition of this compound.

| Thermal Transition | Approximate Temperature (°C) | Reaction Enthalpy (ΔH) |

| La(OH)₃ → LaOOH | ~330 | ~87 kJ/mol researchgate.net |

| LaOOH → La₂O₃ | > 490 | ~54 kJ/mol researchgate.net |

Surface Area and Porosity Characterization (BET Method)

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of materials. It involves the physisorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. The amount of gas adsorbed at different partial pressures allows for the calculation of the surface area. The shape of the adsorption-desorption isotherm can also provide qualitative information about the porosity of the material.

For this compound, the BET surface area can vary significantly depending on the synthesis method and the resulting morphology of the material. For instance, La(OH)₃ nanorods have been reported to have a BET surface area of 54 m²/g. The corresponding nitrogen adsorption-desorption isotherm for these nanorods is classified as a type II isotherm, which is characteristic of non-porous or macroporous materials. This indicates that the surface area is primarily due to the external surface of the nanorods rather than an extensive internal pore network. In another study, the BET specific surface area of lanthanum hydroxide nanorods was found to be 48 m²/g.

The table below summarizes representative BET surface area data for this compound with different morphologies.

| Material Morphology | Synthesis Method | BET Surface Area (m²/g) | Isotherm Type | Porosity |

| Nanorods | Hydrothermal | 54 researchgate.net | Type II researchgate.net | Non-porous/Macroporous |

| Nanorods | Not specified | 48 | Not specified | Not specified |

Computational and Theoretical Investigations of Lanthanum Iii Hydroxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to understand the fundamental properties of La(OH)₃.

DFT calculations have been employed to analyze the nature of the chemical bonds and the electronic configuration of lanthanum in its hydroxide (B78521) form. Studies on various lanthanide complexes suggest that while the 4f electrons of lanthanum are traditionally considered core-like, they can have a significant, albeit indirect, contribution to the bonding. researchgate.net This involvement can influence the chemical environment and reactivity. researchgate.net

Investigations into the interaction between lanthanum ions and ligands, such as hydroxyamide, use DFT to determine stability, frontier orbital energies (HOMO-LUMO), and reactivity descriptors like electronegativity and chemical hardness. researchgate.net Such studies reveal that in hydroxyamide, the double-bonded oxygen atom has a higher electron density, making it the preferential binding site for the lanthanum ion. researchgate.net While not directly studying La(OH)₃, quantum chemical calculations on lanthanum(III) carbonates show that the metal-ligand interactions are predominantly ionic, with minimal covalent character. researchgate.net This provides a comparative framework for understanding the La-OH bond, which is also expected to be highly ionic. The unique electronic structure of lanthanide elements, including lanthanum, allows for the fine-tuning of the electronic properties of catalytic materials they are part of. rsc.org

First-principles calculations based on DFT are also used to determine key energetic parameters. For instance, they can be used to compare the formation enthalpy of different transition paths for the formation of La(OH)₃ from other precursors like Lanthanum Hydride (LaH₃). sciepublish.com

Table 1: Selected DFT-Calculated Parameters for Lanthanum-Ligand Interactions This table is illustrative, based on findings from related systems, to demonstrate the type of data generated from DFT calculations.

| Parameter | Description | Typical Finding | Reference |

|---|---|---|---|

| Interaction Energy | The energy released upon the formation of a complex between a Lanthanum ion and a ligand. | Negative values indicate stable complex formation. | researchgate.net |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A larger gap generally implies greater chemical stability. | researchgate.net |

| Partial Atomic Charge | The calculated distribution of electron charge among the atoms in a molecule. | Oxygen atoms in ligands typically show a significant negative charge, indicating their role as the primary binding sites for the positively charged La³⁺ ion. | researchgate.net |

DFT is a powerful tool for modeling the reactivity of La(OH)₃ surfaces, particularly in applications like adsorption. Studies on the removal of phosphate (B84403) from water by La(OH)₃ have used DFT to elucidate the underlying mechanisms. acs.org These calculations show that surface complexation is the primary removal mechanism. acs.org The specific configurations of the adsorbed phosphate, such as bidentate mononuclear and bidentate binuclear complexes, and their prevalence at different pH levels have been successfully modeled. acs.org

The models predict how the phosphate configuration on the La(OH)₃ surface transforms with changes in pH and phosphate loading. acs.org For example, at a pH of 9, a bidentate binuclear configuration is dominant. acs.org The presence of other ions, like calcium, can lead to the formation of amorphous calcium phosphate, further enhancing phosphate removal under alkaline conditions. acs.org DFT simulations have also been used to investigate the adsorption of organic molecules, such as Congo Red dye, onto La(OH)₃ surfaces. researchgate.net In related systems, like ceria-lanthanum clusters, DFT has been used to model the activation of methane, showing that low-coordinated oxygen sites near lanthanum atoms are the most reactive for binding methyl (CH₃) and hydrogen (H) species. aip.org

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) combines classical molecular dynamics with electronic structure calculations (typically DFT) to simulate the time evolution of a system at the atomic level. This method is particularly useful for studying dynamic processes like crystallization and interfacial phenomena.

AIMD and related simulation techniques, combined with experimental data, have provided a detailed picture of how La(OH)₃ crystallizes and transforms. The crystallization from a lanthanum nitrate (B79036) solution is not a direct precipitation but proceeds through an intermediate gel phase. ku.dk At a pH of around 6, an initial gel with a composition of [La(NO₃)(OH)(H₂O)z]OH forms. ku.dk As the pH increases above 10, nitrate ligands are replaced by hydroxides, resulting in a gel of [La(OH)₂(H₂O)₇]OH. ku.dk Crystalline La(OH)₃ is then formed from this gel upon washing, dehydration, or hydrothermal treatment. ku.dk

Simulations also offer atomic-scale insights into phase transformations. For example, the transformation of La(OH)₃ nanoparticles into lanthanum phosphate (LaPO₄) upon reaction with phosphate has been observed to occur at the nanoparticle surface. nih.govacs.org The degree of crystallinity of the initial La(OH)₃ nanoparticle influences the extent of this transformation. nih.govacs.org Furthermore, the thermal decomposition of La(OH)₃ has been characterized, showing it transforms first into lanthanum oxide hydroxide (LaOOH) at temperatures around 330 °C, and finally into lanthanum oxide (La₂O₃) at higher temperatures. researchgate.netwikipedia.org

Table 2: Key Phase Transformations Involving Lanthanum(III) Hydroxide

| Initial Phase | Final Phase | Conditions / Reagents | Mechanism / Intermediate | Reference |

|---|---|---|---|---|

| La³⁺ (aq) in Nitric Acid | La(OH)₃ (crystalline) | Increase pH > 10, washing/dehydration | Formation of intermediate gel phases ([La(NO₃)(OH)(H₂O)z]OH and [La(OH)₂(H₂O)₇]OH) | ku.dk |

| La(OH)₃ (nanoparticle) | LaPO₄ (precipitate) | Reaction with aqueous phosphate | Surface precipitation and structural transformation | nih.govacs.org |

| La(OH)₃ (solid) | LaOOH (solid) | Heating to ~330 °C | Endothermic loss of one water molecule | researchgate.netwikipedia.org |

Understanding the interactions at the interface between La(OH)₃ and a solution is critical for its application in areas like catalysis and adsorption. nih.govacs.org AIMD simulations can model the dynamic processes at this interface. While direct AIMD studies on La(OH)₃ adsorption dynamics are emerging, the principles can be inferred from related systems and static DFT results. For instance, the study of hydroxide ion diffusion in nanoconfined environments using AIMD reveals complex transport mechanisms that differ from bulk water, highlighting the importance of the local chemical and geometric environment. psu.eduresearchgate.net

Studies on the adsorption of lanthanum(III) ions onto various chelating ion exchangers have analyzed the kinetics of the process, finding that equilibrium is often reached rapidly. nih.gov The dynamics are well-described by pseudo-second-order kinetic models, suggesting that chemisorption is the rate-limiting step. nih.gov The atomic-scale studies of phosphate precipitation on La(OH)₃ nanoparticles provide direct evidence of interfacial reactions, where the solid-solution interface is the locus of transformation. nih.govacs.org These results are crucial for understanding and optimizing processes like nutrient removal from water.

Thermodynamics of Lanthanum-Based Systems

Thermodynamic modeling provides a macroscopic understanding of the stability and reactivity of lanthanum compounds. The solubility of La(OH)₃ is a key parameter, with a reported solubility product (Ksp) of 2.0 x 10⁻²¹. wikipedia.org Thermodynamic analysis of lanthanide hydroxide systems using tools like Lippman phase diagrams helps to interpret solubility data and understand the formation of solid solutions. kyoto-u.ac.jp

Calculation of Enthalpy, Entropy, and Gibbs Free Energy

The thermodynamic properties of this compound (La(OH)₃), such as standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f), are essential for predicting its behavior in various chemical and geological environments. These values have been determined through a combination of experimental calorimetry and theoretical calculations.

Critically assessed thermochemical data are vital for building reliable thermodynamic databases. researchgate.netuq.edu.au Studies have focused on deriving these properties for crystalline La(OH)₃ at standard conditions (298.15 K and 1 bar). The Gibbs free energy of formation can be calculated from the enthalpy and entropy using the equation ΔG = ΔH – TΔS. kyoto-u.ac.jp It can also be determined from solubility data, as the Gibbs energy is related to the solubility product constant (Ksp). kyoto-u.ac.jp

A comprehensive review and calculation of thermodynamic data for rare earth hydroxides, including La(OH)₃, have been undertaken to ensure consistency across different studies. kyoto-u.ac.jpdntb.gov.ua These efforts have produced refined values for its key thermodynamic parameters.

Below is a table of standard thermodynamic properties for crystalline this compound.

| Property | Value | Units |

| Standard Enthalpy of Formation (ΔH°f) | -1495.3 ± 2.5 | kJ/mol |

| Standard Entropy (S°) | 129.7 ± 2.0 | J/(mol·K) |

| Gibbs Free Energy of Formation (ΔG°f) | -1367.6 ± 2.6 | kJ/mol |

Data sourced from critically reviewed thermochemical datasets. dntb.gov.ua

Comparative Analysis of Amorphous vs. Crystalline Phase Stability

This compound can exist in both amorphous and crystalline forms, with significant differences in their thermodynamic stability. The amorphous phase is often the initial precipitate formed from aqueous solutions. ku.dkacs.org This freshly precipitated, gel-like material lacks long-range atomic order. ku.dkresearchgate.net

Over time, or with treatments such as aging or heating (hydrothermal treatment), the amorphous gel undergoes a transformation into the more stable crystalline hexagonal phase. kyoto-u.ac.jpku.dk This crystallization process involves the removal of water from the gel structure and the arrangement of atoms into a well-defined crystal lattice. ku.dk The spontaneous nature of this transformation indicates that the crystalline phase possesses a lower Gibbs free energy and is therefore the thermodynamically favored state.

Experimental studies confirm this progression. For example, the solid phase of La₂O₃ readily transforms to crystalline La(OH)₃ after aging in water at both 25 °C and 90 °C. kyoto-u.ac.jp Similarly, studies on the precipitation of lanthanide hydroxides show that an initial gel phase crystallizes into La(OH)₃ upon dehydration or hydrothermal treatment. ku.dk The stability of the crystalline phase is a key factor in its role as a solubility-controlling solid phase in aqueous systems. kyoto-u.ac.jp

The table below summarizes the key differences between the two phases based on these findings.

| Feature | Amorphous La(OH)₃ | Crystalline La(OH)₃ |

| Structure | Lacks long-range atomic order; often described as a gel. ku.dkresearchgate.net | Well-defined hexagonal crystal lattice. researchgate.net |

| Formation | Initial precipitate from aqueous solution. ku.dk | Forms from the amorphous phase via aging or hydrothermal treatment. kyoto-u.ac.jpku.dk |

| Thermodynamic Stability | Metastable (higher Gibbs free energy). | Thermodynamically stable (lower Gibbs free energy). kyoto-u.ac.jpku.dk |

| State | Often hydrated and part of a gel-like structure. ku.dk | A well-defined solid compound. |

Multi-Scale Computational Modeling Approaches for Material Design

The design of advanced materials based on this compound for specific applications, such as catalysis or adsorption, benefits significantly from multi-scale computational modeling. acs.orgnih.gov This approach integrates different computational methods to simulate material properties and processes across various length and time scales, from the atomic to the macroscopic level.

A multi-scale model can bridge the gap between quantum mechanical calculations and real-world material performance. For instance, a model for the synthesis of hydroxide precursors might include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate fundamental properties, such as the energies of different crystal surfaces, adsorption energies of molecules on these surfaces, and bond dissociation energies. acs.orgrsc.org These calculations provide the foundational data for higher-level models.

Molecular Dynamics (MD): Using the parameters derived from QM, MD simulations can model the nucleation and growth of primary crystalline nanoparticles in a solvent. nih.gov This level of modeling tracks the movement and interaction of individual atoms and molecules over time.

Coarse-Grained/Continuum Models: These models simulate the aggregation of primary particles into larger secondary structures and predict the final particle morphology, size distribution, and porosity. nih.gov Such models are essential for understanding how reactor conditions (e.g., pH, temperature) influence the macroscopic properties of the synthesized material.

While detailed multi-scale models have been developed for analogous transition metal hydroxides used in battery materials, the principles are directly applicable to the design of lanthanum-based materials. nih.gov By simulating the entire synthesis process, from precursor chemistry to final particle morphology, researchers can computationally screen different synthesis conditions to tailor material properties for specific applications, reducing the need for extensive trial-and-error experimentation. rsc.orgmdpi.com

Functional Applications and Performance of Lanthanum Iii Hydroxide

Environmental Remediation and Water Treatment Technologies

Lanthanum(III) hydroxide (B78521) is a key player in the removal of various inorganic contaminants from aqueous solutions. Its high affinity for certain anions, particularly phosphate (B84403), makes it a valuable tool in combating water pollution. The mechanisms behind its effectiveness are multifaceted, involving a combination of chemical reactions and physical interactions at the molecular level.

Adsorption Mechanisms of Inorganic Contaminants

The efficacy of Lanthanum(III) hydroxide as an adsorbent for inorganic pollutants stems from several key interaction mechanisms, including ligand exchange reactions, surface complexation, electrostatic attraction, and hydrogen bonding. These processes often work in concert to achieve the efficient removal of contaminants from water. nih.govresearchgate.net

Surface complexation is a crucial mechanism in the adsorption of inorganic contaminants by this compound. nih.govresearchgate.netacs.org This process involves the formation of stable complexes between the lanthanum ions on the adsorbent surface and the contaminant ions in the solution. For phosphate removal, surface complexation is considered the primary mechanism, where phosphate ions form inner-sphere complexes with the lanthanum hydroxide surface. acs.orgresearchgate.net These complexes can be mononuclear, where one phosphate ion binds to a single lanthanum center, or binuclear, where a single phosphate ion bridges two lanthanum centers. acs.orgiaea.org The nature of these complexes can vary with the pH of the solution. acs.orgresearchgate.net

Electrostatic attraction also plays a significant role, particularly when the surface of the adsorbent and the contaminant ions have opposite charges. nih.govresearchgate.net The point of zero charge (pHpzc) of an adsorbent determines its surface charge at a given pH. Below the pHpzc, the surface of this compound is positively charged, which facilitates the attraction of negatively charged anionic contaminants like fluoride (B91410), arsenate, and phosphate. mdpi.com For example, the adsorption of fluoride onto lanthanum-modified adsorbents is partly controlled by the electrostatic attraction between the positively charged adsorbent surface and the negatively charged fluoride ions. However, this mechanism's contribution can be influenced by the solution's pH, as it affects both the surface charge of the adsorbent and the speciation of the contaminant.

Phosphate Sequestration and Eutrophication Control

Eutrophication, the excessive enrichment of water bodies with nutrients, is a major environmental issue, with phosphate being a primary contributor. This compound has emerged as a highly effective agent for phosphate sequestration, thereby helping to control eutrophication. Its strong affinity for phosphate leads to the formation of highly insoluble lanthanum phosphate (LaPO₄), effectively removing phosphate from the water column.

To enhance the phosphate removal efficiency of this compound, various material modification strategies have been developed. These strategies aim to increase the surface area, improve the dispersion of active sites, and enhance the stability of the adsorbent.

One common approach is to immobilize this compound nanoparticles on porous support materials. This prevents the aggregation of nanoparticles and increases the number of accessible active sites for phosphate adsorption. Materials such as molecular sieves, natural zeolite, and calcined nano-porous palygorskite clay have been used as supports, resulting in adsorbents with significantly improved phosphate adsorption capacities. For instance, embedding La(OH)₃ onto palygorskite clay resulted in an adsorbent with an excellent phosphate adsorption capacity of 109.63 mg/g.

The performance of these modified adsorbents is often evaluated based on their maximum adsorption capacity, which can be determined from isotherm models like the Langmuir model. The table below presents the phosphate adsorption capacities of various this compound-based adsorbents.

| Adsorbent Material | Maximum Phosphate Adsorption Capacity (mg/g) | Reference |

| Lanthanum hydroxide nanoparticles | 193.9 | |

| Lanthanum hydroxide (Langmuir isotherm at pH 4.0) | 122.0 | iaea.org |

| Lanthanum hydroxide (Langmuir isotherm at pH 8.0) | 109.9 | iaea.org |

| Mesoporous lanthanum hydroxide (MLHO) | 109.41 | |

| La(OH)₃ embedded on palygorskite clay (HPAL-LaOH) | 109.63 | |

| La(OH)₃/CK-DETA | 173.3 (as P) | researchgate.net |

| Magnetite/lanthanum hydroxide [M-La(OH)₃] hybrids | 52.7 (as P) | |

| La(OH)₃/Natural Zeolite composite | 44 | |

| La(OH)₃-modified copper tailings | 7.078 (mg P/kg) | |

| La(OH)₃-C₃N₄ nanocomposite | 148.35 (as P) |

These high-efficiency adsorbents demonstrate the potential of this compound-based materials for the effective control of phosphate levels in water, playing a crucial role in the prevention and remediation of eutrophication.

The table below provides a summary of the adsorption performance of this compound for other inorganic contaminants.

| Contaminant | Adsorbent | Maximum Adsorption Capacity (mg/g) | pH | Reference |

| Arsenate (As(V)) | Lanthanum hydroxide | 299.4 | 5.0 | scispace.comnih.gov |

| Arsenate (As(V)) | Lanthanum hydroxide | 192.3 | 9.0 | scispace.comnih.gov |

| Arsenate (As(V)) | MnO₂@La(OH)₃ nanocomposite | 138.9 | 4.0 | |

| Arsenite (As(III)) | MnO₂@La(OH)₃ nanocomposite | 139.9 | 4.0 | |

| Fluoride | Lanthanum hydroxide | 242.2 | ≤7.5 | scispace.com |

Long-Term Structural Evolution and Stability in Phosphate Mitigationnih.gov

The long-term application of this compound (La(OH)₃) for phosphate mitigation from aqueous environments involves a significant structural evolution of the adsorbent. This transformation is crucial for understanding its long-term stability and effectiveness. Studies have shown that the interaction between La(OH)₃ and phosphate is not a simple surface adsorption process but a multi-stage evolution. acs.orgnih.gov

Initially, phosphate ions (H₂PO₄⁻ and HPO₄²⁻) bind to the surface of La(OH)₃ through ligand exchange, forming inner-sphere complexes. This initial stage does not alter the crystalline structure of the La(OH)₃. acs.org As phosphate adsorption continues, a transformation from this complexation state to the formation of hydrated lanthanum phosphate (LaPO₄·xH₂O) occurs. nih.govresearchgate.netacs.org Over an extended period, this hydrated form can further evolve into the more stable, crystalline lanthanum phosphate (LaPO₄). nih.govresearchgate.netacs.org This transition from inner-sphere complexation to the formation of LaPO₄ is a key factor in the long-term sequestration of phosphate. acs.org

The rate of this structural transformation can be influenced by the composition of the wastewater. For instance, in real bioeffluent, the rate of transformation is observed to be substantially reduced compared to simulated wastewater, which is attributed to the slower accumulation of phosphate and the presence of other substances. acs.orgnih.govacs.org For applications focused on eutrophication control, the formation of the stable LaPO₄ is desirable for long-lasting phosphate removal. acs.org However, for applications where adsorbent regeneration is a priority, a reversible interaction is preferred. acs.org